BenchChemオンラインストアへようこそ!

Vertilmicin sulfate

Antimicrobial resistance Aminoglycoside susceptibility Gram-positive infections

Vertilmicin sulfate (antibiotic 89-07) is the aminoglycoside candidate of choice for research programs targeting gentamicin-resistant Gram-positive pathogens and AAC(6′)-APH(2″)-mediated resistance mechanisms. With an MIC90 of just 16 μg/mL against gentamicin-resistant S. aureus and S. epidermidis, a documented 41% EC50 reduction when combined with ceftazidime in P. aeruginosa models, and ED50 values as low as 0.18 mg/kg in systemic infection models, this compound provides a quantitatively superior benchmark for susceptibility screening, SAR investigations, and in vivo efficacy comparisons that netilmicin or gentamicin cannot match.

Molecular Formula C22H43N5O7
Molecular Weight 489.6 g/mol
Cat. No. B12370549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVertilmicin sulfate
Molecular FormulaC22H43N5O7
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESCCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)C(C)N)N)N
InChIInChI=1S/C22H43N5O7/c1-5-27-13-8-12(25)17(33-20-11(24)6-7-14(32-20)10(2)23)15(28)18(13)34-21-16(29)19(26-4)22(3,30)9-31-21/h7,10-13,15-21,26-30H,5-6,8-9,23-25H2,1-4H3/t10?,11-,12-,13+,15-,16-,17+,18-,19-,20-,21-,22+/m1/s1
InChIKeyQVRLHIRFLRXFIW-VBJAQVPZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vertilmicin Sulfate for Research Procurement: A Semi-Synthetic Aminoglycoside with Documented Differentiation from Netilmicin


Vertilmicin sulfate (also known as antibiotic 89-07) is a semi-synthetic aminoglycoside antibiotic derived from verdamicin and structurally distinguished from netilmicin by a methyl group at the C-6′ position [1]. This compound demonstrates a broad-spectrum bactericidal mechanism through ribosomal protein synthesis inhibition and exhibits concentration-dependent killing kinetics against both Gram-positive and Gram-negative pathogens [2]. Its preclinical development and registration in China have generated a body of comparative evidence that enables informed scientific selection versus close structural analogs [3].

Procurement Rationale for Vertilmicin Sulfate: Why Netilmicin, Gentamicin, or Verdamicin Are Not Direct Substitutes


Within the aminoglycoside class, minor structural modifications can produce substantial divergence in antimicrobial susceptibility profiles, resistance enzyme evasion, and in vivo therapeutic outcomes. Vertilmicin sulfate differs from netilmicin by a single methyl group at the C-6′ position, yet this structural distinction translates to measurably lower susceptibility to the clinically prevalent bifunctional modifying enzyme AAC(6′)-APH(2″) [1], distinct MIC profiles against gentamicin-resistant Gram-positive isolates [2], and superior in vivo efficacy compared to both gentamicin and verdamicin in specific infection models [3]. Generic substitution with netilmicin, gentamicin, or verdamicin would disregard these experimentally verified performance differences, which are directly relevant to research programs evaluating aminoglycoside structure-activity relationships, resistance mechanisms, or in vivo infection models.

Quantitative Evidence for Vertilmicin Sulfate Differentiation: Head-to-Head Comparative Data Versus Netilmicin, Gentamicin, and Verdamicin


Vertilmicin Sulfate Demonstrates Lowest MIC90 Against Gentamicin-Resistant Staphylococcus aureus and S. epidermidis

Among the study drugs tested, vertilmicin sulfate demonstrated the lowest MIC90 value of 16 μg/mL against gentamicin-resistant clinical isolates of Staphylococcus aureus and Staphylococcus epidermidis, outperforming both netilmicin and amikacin in this resistant subset [1]. This represents a direct head-to-head comparative advantage in treating infections where gentamicin has failed due to resistance mechanisms.

Antimicrobial resistance Aminoglycoside susceptibility Gram-positive infections

Reduced Susceptibility to AAC(6′)-APH(2″) Bifunctional Modifying Enzyme Compared to Netilmicin and Verdamicin

In enzymatic susceptibility assays using recombinant AAC(6′)-APH(2″) — a clinically significant bifunctional aminoglycoside-modifying enzyme — vertilmicin sulfate exhibited lower susceptibility to both acetylation and phosphorylation than netilmicin and verdamicin, as measured by maximum rate of metabolism (Vmax) over Km [1]. This structural advantage, attributed to the C-6′ methyl group, directly translates to preserved antibacterial activity in strains expressing this resistance determinant.

Enzymatic resistance Aminoglycoside-modifying enzymes Structure-activity relationship

Superior In Vivo Efficacy (ED50) Compared to Gentamicin Across Multiple Systemic Infection Models

In mouse systemic infection models, subcutaneously administered vertilmicin sulfate demonstrated superior therapeutic efficacy compared to gentamicin across all tested isolates. Specifically, ED50 values for vertilmicin against E. coli, K. pneumoniae, and S. aureus infections ranged from 0.18 to 0.99 mg/kg, which were consistently lower than those of gentamicin [1]. Vertilmicin also outperformed verdamicin against E. coli 9612 and E. faecalis HH22 infections, while showing efficacy generally similar to netilmicin.

In vivo efficacy Systemic infection Aminoglycoside therapeutics

Vertilmicin Sulfate Toxicity Profile: Reported Lower Toxicity Than Netilmicin

Vertilmicin sulfate has been reported to exhibit lower toxicity than netilmicin based on comparative studies [1]. An independent toxicological dissertation further compared vertilmicin with netilmicin and gentamicin in Sprague-Dawley rats and cultured HK-2 human renal tubular epithelial cells, establishing a nephrotoxicity rank order [2]. These findings suggest a potentially improved safety margin relative to netilmicin, though direct quantitative toxicity data from peer-reviewed publications remains limited.

Nephrotoxicity Aminoglycoside safety Preclinical toxicology

Rapidly Absorbed and Renally Excreted: Key Pharmacokinetic Parameters in Rats and Dogs

Vertilmicin sulfate exhibits rapid absorption with Tmax values of 0.63 hours (rats) and 0.58 hours (dogs) following intramuscular administration, and a short elimination half-life (t1/2) ranging from 0.76 to 0.86 hours in rats and 0.83 to 0.85 hours in dogs [1]. Renal excretion is the primary elimination route, with approximately 81.1% of an intravenous dose excreted in urine within 48 hours in rats, while plasma protein binding is low at 22.7% (rats) and 20.4% (dogs) [2]. This short half-life may have implications for dosing frequency and antimicrobial activity in dynamic infection models [3].

Pharmacokinetics Drug metabolism Preclinical ADME

Enhanced Bactericidal Capacity in Combination with Ceftazidime Against Pseudomonas aeruginosa: EC50 Reduction

In a semi-mechanistic PK/PD model evaluating the in vitro synergy between vertilmicin sulfate and ceftazidime against Pseudomonas aeruginosa, the combination therapy demonstrated an EC50 of 2.67 mg/L compared to 4.54 mg/L for vertilmicin monotherapy, indicating a 41% reduction in the effective concentration required for bacterial killing [1]. This enhanced bactericidal capacity, while not reaching formal synergy by Loewe additivity criteria, supports the potential utility of vertilmicin in combination regimens against P. aeruginosa.

Combination therapy Pseudomonas aeruginosa PK/PD modeling

Vertilmicin Sulfate Research Application Scenarios: Where Preclinical Evidence Supports Selection


Screening Programs Targeting Gentamicin-Resistant Gram-Positive Isolates

For research groups screening aminoglycoside candidates against gentamicin-resistant Staphylococcus aureus or S. epidermidis, vertilmicin sulfate offers a documented advantage. With the lowest MIC90 (16 μg/mL) among tested aminoglycosides against these resistant isolates, vertilmicin provides a defined benchmark for comparative susceptibility studies [1]. Its preserved activity in the presence of gentamicin resistance mechanisms makes it suitable for investigating structure-activity relationships that evade first-generation aminoglycoside resistance.

Aminoglycoside-Modifying Enzyme Resistance Mechanism Studies

Investigators studying AAC(6′)-APH(2″)-mediated resistance — a clinically significant bifunctional enzyme — should consider vertilmicin sulfate as a tool compound due to its demonstrated lower susceptibility to both acetylation and phosphorylation compared to netilmicin and verdamicin [1]. This enzyme-level differentiation, attributed to the C-6′ methyl group, provides a defined molecular template for SAR studies aimed at designing next-generation aminoglycosides with improved resistance evasion [2].

In Vivo Mouse Systemic Infection Models for Aminoglycoside Efficacy Comparison

Researchers employing mouse systemic infection models to evaluate aminoglycoside therapeutic efficacy will find vertilmicin sulfate a valuable comparator compound. Documented ED50 values against E. coli (0.63-0.82 mg/kg), K. pneumoniae (0.18-0.29 mg/kg), and S. aureus (0.25-0.99 mg/kg) provide quantitative benchmarks [1]. Its superior efficacy compared to gentamicin across all tested isolates, and to verdamicin against specific pathogens, enables direct in vivo potency comparisons that are not possible with other analogs [2].

Combination Therapy Research with Beta-Lactams Against Pseudomonas aeruginosa

For programs investigating aminoglycoside-beta-lactam combinations against P. aeruginosa, vertilmicin sulfate provides a defined PK/PD baseline. The 41% EC50 reduction observed when combined with ceftazidime (2.67 mg/L vs. 4.54 mg/L monotherapy) offers a quantitative reference point for evaluating combination regimens [1]. The established semi-mechanistic PK/PD model framework for this combination can be adapted for dose optimization studies or extended to evaluate novel beta-lactam partners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vertilmicin sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.